4-(Phenoxymethyl)benzamidine
Description
Contextualizing Benzamidine (B55565) Scaffolds in Modern Drug Discovery
The benzamidine moiety is recognized in medicinal chemistry as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. This versatility has made benzamidine and its derivatives a focal point in the design of new drugs. ontosight.aiontosight.ai The primary reason for this is the benzamidine group's ability to act as a bioisostere of the guanidinium (B1211019) group of arginine, allowing it to interact with arginine-binding sites in various enzymes.
A significant class of enzymes targeted by benzamidine derivatives is the serine proteases, which play crucial roles in physiological processes ranging from digestion and blood coagulation to inflammation and tissue remodeling. nih.govontosight.ai The benzamidine core is known to competitively inhibit serine proteases such as trypsin, thrombin, and plasmin. nih.gov It effectively mimics the transition state of the natural substrate for these enzymes, thereby blocking their catalytic activity. ontosight.ai This inhibitory action forms the basis for the investigation of benzamidine-containing compounds for a variety of therapeutic applications, including anticoagulant, anti-inflammatory, and anticancer agents. ontosight.aiontosight.ai The exploration of how different substitutions on the benzamidine ring affect binding affinity and selectivity is a key area of research, known as structure-activity relationship (SAR) studies. nih.govarchivepp.com
Historical Trajectory of Benzamidine-Derived Therapeutic Agents
The therapeutic journey of benzamidine derivatives dates back several decades. One of the early notable examples is pentamidine (B1679287), a diamidine compound, which was reported in 1939 and became a treatment for African trypanosomiasis (sleeping sickness). mdpi.com The development of pentamidine highlighted the potential of the amidine functional group in targeting pathogenic organisms. mdpi.com
More recently, the benzamidine scaffold has been central to the development of modern anticoagulants. nih.gov For instance, the direct thrombin inhibitor dabigatran (B194492) was developed from a benzamidine-based compound known since the 1980s to be a powerful inhibitor of several serine proteases, including thrombin. nih.govahajournals.org The journey from early, less specific anticoagulants to highly targeted direct thrombin inhibitors illustrates the evolution of drug design, with the benzamidine structure serving as a critical starting point. nih.govahajournals.org The development process involved extensive chemical modifications to improve oral bioavailability and pharmacokinetic profiles, leading to clinically successful drugs. ahajournals.org
Rationale for Dedicated Research on 4-(Phenoxymethyl)benzamidine and its Analogues
The dedicated research into this compound and its analogues is driven by the established therapeutic potential of the core benzamidine structure and the principles of rational drug design. ontosight.aiontosight.ai Scientists are continually exploring how modifications to the benzamidine scaffold can lead to compounds with enhanced potency, selectivity, and improved pharmacological properties. csic.es
The addition of a phenoxymethyl (B101242) group to the 4-position of the benzamidine ring, creating this compound, is a deliberate chemical modification. The phenoxymethyl linker can influence the compound's size, shape, and physicochemical properties, such as lipophilicity. ontosight.ai These changes can, in turn, affect how the molecule interacts with its biological target, potentially leading to stronger binding or improved selectivity for a specific enzyme over others. nih.gov
Structure-activity relationship (SAR) studies on series of benzamidine derivatives are crucial in this endeavor. archivepp.comnih.gov By synthesizing and testing a range of analogues with different substituents, researchers can build a comprehensive understanding of the structural requirements for optimal biological activity. nih.govnih.gov This knowledge is invaluable for designing new therapeutic agents for diseases where serine proteases are implicated, such as cardiovascular disorders, inflammatory conditions, and cancer. ontosight.ai The study of compounds like this compound is therefore a key part of the ongoing effort to develop the next generation of targeted medicines.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(phenoxymethyl)benzenecarboximidamide |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=N)N |
| CAS Number | 57323-76-9 |
Structure
3D Structure
Properties
CAS No. |
57323-76-9 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(phenoxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H3,15,16) |
InChI Key |
PWIUJBQMPRRSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification of the 4 Phenoxymethyl Benzamidine Core
Established Synthetic Routes for 4-(Phenoxymethyl)benzamidine and its Direct Analogues
The construction of this compound is typically achieved by forming the core phenoxymethyl (B101242) benzonitrile (B105546) intermediate, followed by the conversion of the nitrile group to the benzamidine (B55565) functionality.
The synthesis of the benzamidine moiety can be approached through both convergent and divergent strategies, which offer different advantages in terms of efficiency and library generation.
Convergent Synthesis: In a convergent approach, the main fragments of the target molecule are synthesized separately and then joined together in the final stages. For this compound, a common convergent strategy involves the initial synthesis of the 4-(phenoxymethyl)benzonitrile (B1657721) intermediate. This key intermediate is then converted to the final amidine product. This method is efficient for producing a single target compound.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently reacted with a variety of building blocks to create a library of structurally related compounds. nih.gov This approach is highly valuable for structure-activity relationship (SAR) studies. For example, a core structure like 4-(bromomethyl)benzonitrile can be reacted with a diverse library of substituted phenols to generate numerous phenoxymethyl benzonitrile analogues. A subsequent, parallel conversion of the nitrile group across this library yields a range of final this compound derivatives.
The most direct synthesis of the this compound core relies on the functionalization of precursors and their subsequent coupling. The primary coupling reaction is the formation of the ether linkage.
Ether Linkage Formation: The phenoxymethyl linkage is classically formed via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, 4-cyanobenzyl bromide is reacted with phenol (B47542) in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).
Conversion of Nitrile to Benzamidine: Once the 4-(phenoxymethyl)benzonitrile intermediate is secured, the nitrile group is converted to the amidine. There are two primary and well-established methods for this transformation:
The Pinner Reaction: This is a classic method where the nitrile is treated with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride (HCl) gas. This forms an intermediate imino ether hydrochloride salt (Pinner salt). Subsequent treatment of this salt with ammonia (B1221849) furnishes the final benzamidine hydrochloride. nih.gov
Amidoxime (B1450833) Reduction: An alternative route involves the reaction of the nitrile with hydroxylamine (B1172632) hydrochloride to form a 4-(phenoxymethyl)benzamidoxime intermediate. This amidoxime is then reduced to the corresponding benzamidine. Catalytic hydrogenation, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is a common method for this reduction step. google.com
| Method | Key Reagents | Intermediate | Advantages |
|---|---|---|---|
| Pinner Reaction | Anhydrous HCl, Alcohol, Ammonia | Imino ether (Pinner salt) | Well-established, high-yielding |
| Amidoxime Reduction | Hydroxylamine, Reducing Agent (e.g., H₂/Pd-C) | Benzamidoxime | Milder conditions for the final step |
Advanced Synthetic Techniques for this compound Derivatization
Modern synthetic chemistry offers more sophisticated methods for both the formation of the core structure and its subsequent derivatization, often providing improved yields, milder reaction conditions, and greater functional group tolerance.
While the Williamson ether synthesis is robust, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming C–O bonds, particularly for substrates where the classical method may fail or require harsh conditions.
Ullmann Condensation: This copper-catalyzed reaction can be used to couple phenols with alkyl or aryl halides. For the synthesis of this compound precursors, a copper catalyst could mediate the reaction between a phenol and 4-cyanobenzyl bromide, potentially offering an alternative to the traditional base-mediated approach.
Buchwald-Hartwig C–O Coupling: This palladium-catalyzed cross-coupling reaction is a highly versatile and modern method for forming aryl ethers. While typically used for coupling aryl halides with alcohols or phenols to form diaryl ethers or aryl-alkyl ethers, its principles can be adapted for constructing the phenoxymethyl linkage, offering high efficiency and broad substrate scope.
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that reduce the number of separate operational steps, saving time, resources, and minimizing waste. nih.govmdpi.com MCRs combine three or more reactants in a single vessel to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov
While a specific MCR for the direct synthesis of this compound is not prominently described, the principles are widely applied to the synthesis of related benzamidine and benzamide (B126) structures. nih.govrsc.orgorientjchem.org For instance, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for rapidly generating complex amide scaffolds. beilstein-journals.org The development of a novel multicomponent reaction that brings together a phenol derivative, a 4-cyanobenzyl precursor, and an amine source could represent an innovative and highly efficient future strategy for synthesizing libraries of this compound analogues.
Structural Elaboration and Scaffold Diversification of this compound
Scaffold diversification is crucial for tuning the pharmacological and physicochemical properties of a lead compound. The this compound structure offers several points for modification.
Phenoxy Ring Substitution: A straightforward method for diversification is to use a variety of substituted phenols in the initial ether synthesis step. Introducing electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., chloro, fluoro, nitro) groups onto the phenoxy ring can significantly alter the molecule's electronic properties and binding interactions.
Benzamidine Ring Substitution: Modifications can be made to the benzamidine-bearing ring by starting with appropriately substituted precursors, such as 2-chloro-4-cyanobenzyl bromide. This allows for the introduction of substituents that can modulate the pKa of the amidine group or provide additional interaction points with a biological target.
Amidine Group Modification: The amidine functional group itself can be derivatized. For example, N-alkylation or N-acylation can be performed post-synthesis to explore the impact of substituting the amidine protons.
A notable example of scaffold elaboration involves attaching heterocyclic moieties to the core structure. For instance, novel benzamidine derivatives have been synthesized by incorporating 1,2,3-triazole units, a strategy aimed at discovering compounds with new or enhanced biological activities, such as antifungal properties. nih.gov
| Modification Point | Strategy | Example Precursors/Reagents |
|---|---|---|
| Phenoxy Ring | Use of substituted phenols | 4-Chlorophenol, 3-Methoxyphenol, 4-Fluorophenol |
| Benzamidine Ring | Use of substituted benzyl (B1604629) halides | 3-Fluoro-4-cyanobenzyl bromide |
| Amidine Group | N-substitution | Alkylation with methyl iodide |
| Scaffold Elaboration | Attachment of other functional groups/rings | Click chemistry to add a 1,2,3-triazole moiety nih.gov |
Substituent Introduction on Aryl Moieties for Structure-Activity Modulation
The introduction of substituents on the aryl rings of the this compound core is a key strategy to fine-tune its pharmacological profile. The nature, position, and size of these substituents can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Research into related phenoxybenzamide structures has provided valuable insights into these structure-activity relationships (SAR). For instance, in a series of 2-phenoxybenzamides, the substitution pattern on both the phenoxy and benzamide rings was found to be critical for their antiplasmodial activity. The replacement of a 4-fluorophenoxy substituent with an unsubstituted phenoxy or a 4-acetamidophenoxy group led to a decrease in activity, highlighting the favorable influence of the fluorine atom. mdpi.com Similarly, modifications on the anilino part of these molecules demonstrated that the size and position of substituents strongly impact both activity and cytotoxicity. mdpi.com
In the context of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, a related scaffold, the substitution on the phenoxy ring also played a significant role in determining potency at the dopamine (B1211576) D4 receptor. For example, a 3,4-difluorophenyl group was found to be the most potent in one series, while the replacement of a 4-fluoro with a 4-chloro substituent resulted in a loss of binding affinity. chemrxiv.org Furthermore, moving from a phenoxy to various heterocyclic ethers led to a notable decrease in activity, underscoring the importance of the phenoxy moiety itself. chemrxiv.org
These findings from analogous structures suggest that systematic substitution on the aryl rings of this compound is a viable approach for modulating its biological activity. The electronic properties and steric bulk of the substituents are key factors to consider in the design of new analogues with improved therapeutic potential.
Table 1: Impact of Aryl Substitution on the Activity of Phenoxy-Containing Scaffolds
| Scaffold | Substituent Modification | Effect on Activity | Reference |
| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with 4-phenoxy | Decreased antiplasmodial activity | mdpi.com |
| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with 4-acetamidophenoxy | Decreased antiplasmodial activity | mdpi.com |
| 4,4-Difluoro-3-(phenoxymethyl)piperidines | 3,4-Difluorophenoxy vs. other substitutions | Most potent for D4 receptor binding | chemrxiv.org |
| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Replacement of 4-fluoro with 4-chloro on phenoxy ring | Loss of D4 receptor binding | chemrxiv.org |
Linker Engineering in Bis-Benzamidine Analogues Incorporating Phenoxymethyl Linkers
In the design of bis-benzamidines, the linker's length, rigidity, and hydrophobicity are key parameters that are systematically varied to optimize activity. Studies on pentamidine (B1679287) analogues, a well-known class of bis-benzamidines, have shown that increasing the linker length and hydrophobicity, while decreasing its flexibility, can lead to an increase in synergistic activity when combined with antibiotics against Gram-negative bacteria. nih.gov
While direct examples of linker engineering in bis-benzamidines specifically incorporating a this compound unit are not extensively detailed in the reviewed literature, the principles derived from related bis-amidine structures are highly relevant. For instance, the transition from flexible linear linkers to more rigid structures, such as those based on xylene, has been shown to impact the positioning of the amidine groups and subsequently the biological activity. nih.gov The geometry of the linker and the relative positioning of the benzamidine moieties are interconnected structural features that are crucial for optimal activity. nih.gov
The incorporation of a phenoxymethyl unit within the linker of a bis-benzamidine could offer a balance of flexibility and defined geometry. The ether linkage provides rotational freedom, while the aromatic rings introduce a degree of rigidity. Further exploration in this area could involve varying the length of the alkyl chain connecting the two phenoxymethylbenzamidine units or introducing substituents on the phenyl rings of the linker to modulate its properties.
Hybridization with Diverse Heterocyclic Scaffolds (e.g., Oxadiazoles, Triazoles, Benzimidazoles, Thiazoles)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create new compounds with improved affinity, selectivity, or modified modes of action. The this compound core has been explored as a building block for hybridization with various heterocyclic systems.
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for amide and ester groups and is frequently incorporated into medicinal chemistry programs. The synthesis of benzimidazole-1,3,4-oxadiazole hybrids has been reported, suggesting that a similar approach could be applied to the this compound scaffold. google.com
Triazoles: The 1,2,3-triazole ring, often formed via "click chemistry," is another popular linker and pharmacophore in drug design. While direct hybridization with this compound is not explicitly described, the synthesis of N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide demonstrates the feasibility of incorporating a phenoxymethyl-triazole moiety into more complex structures. mdpi.com This suggests that a this compound core could be similarly functionalized with a triazole ring, which could then be further elaborated or act as a key interaction motif.
Benzimidazoles: Benzimidazole (B57391) is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The synthesis of benzimidazole-containing compounds often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. A synthetic route to a this compound-benzimidazole hybrid could potentially involve the preparation of a 4-(phenoxymethyl)benzoic acid derivative, which is then reacted with an appropriate o-phenylenediamine.
Thiazoles: The thiazole (B1198619) ring is another important heterocycle with a wide range of biological activities. The synthesis of thiazole-containing compounds can be achieved through various methods, including the Hantzsch thiazole synthesis. A potential strategy for creating a this compound-thiazole hybrid could involve the preparation of a 4-(phenoxymethyl)thiobenzamide, which could then be reacted with an α-haloketone.
Molecular Targets and Biological Mechanisms of Action for 4 Phenoxymethyl Benzamidine Analogues
Enzymatic Inhibition Profiles
Analogues of 4-(phenoxymethyl)benzamidine have been investigated for their inhibitory effects on various enzyme systems. The benzamidine (B55565) moiety is a well-established pharmacophore known to interact with the active sites of several proteases, particularly serine proteases, due to its ability to mimic the side chain of arginine.
Serine Protease Inhibition (e.g., Trypsin, Factor Xa, Plasmin, Urokinase, Thrombin)
Benzamidine and its derivatives are recognized as competitive inhibitors of a range of trypsin-like serine proteases. The positively charged amidinium group plays a crucial role in binding to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes.
Trypsin: While specific inhibitory data for this compound analogues against trypsin is not readily available in the cited literature, the parent compound, benzamidine, is a known competitive inhibitor of trypsin. This suggests that analogues of this class are likely to exhibit some level of trypsin inhibition.
Factor Xa: There is currently a lack of specific research findings detailing the inhibitory activity of this compound analogues against Factor Xa in the public domain.
Plasmin: Multivalent benzamidine inhibitors have been studied for their effect on plasmin. Research has shown that increasing the valency (the number of benzamidine moieties) and decreasing the linker length between them can lead to stronger inhibition of plasmin. This is attributed to an increased effective local concentration of the inhibitor. For instance, a bivalent benzamidine with a short linker, pentamidine (B1679287), and a trivalent benzamidine, Tri-AMB, were identified as potent inhibitors. nih.govnih.gov
Urokinase (uPA): Certain benzamidine derivatives have demonstrated significant inhibitory activity against urokinase. For example, 4-substituted benzo[b]thiophene-2-carboxamidines have been identified as a potent class of competitive and selective synthetic uPA inhibitors. nih.gov Specifically, compounds designated as B428 and B623 exhibited competitive inhibition with Ki values of 0.53 µM and 0.16 µM, respectively. nih.gov These compounds were also effective at inhibiting cell surface uPA. nih.gov Another study highlighted that p-aminobenzamidine can inhibit the growth of uPA-producing tumors in animal models. nih.gov
Thrombin: Similar to trypsin, benzamidine-based compounds are known to inhibit thrombin. However, specific inhibitory constants (Ki or IC50 values) for this compound analogues against thrombin are not detailed in the available literature.
Table 1: Inhibitory Activity of Benzamidine Analogues against Serine Proteases This table is based on available data for related benzamidine compounds, as specific data for this compound analogues is limited.
| Enzyme | Compound Class | Inhibition Constant (Ki) | Inhibition Constant (IC50) | Notes |
|---|
| Urokinase (uPA) | 4-substituted benzo[b]thiophene-2-carboxamidines | B428: 0.53 µM B623: 0.16 µM | B428: 0.32 µM B623: 0.07 µM | Competitive inhibitors. nih.gov | | Plasmin | Multivalent benzamidines | Pentamidine: 2.1 ± 0.8 µM Tri-AMB: 3.9 ± 1.7 µM | | Inhibition increases with valency and shorter linkers. nih.govnih.gov |
Cysteine Protease Inhibition (e.g., UCH-L3, USP2)
There is no direct evidence in the reviewed scientific literature to suggest that this compound analogues are significant inhibitors of the cysteine proteases UCH-L3 and USP2. Research on inhibitors for these enzymes has focused on different chemical scaffolds.
Other Enzyme Systems (e.g., Kallikrein 5, Cholinesterases, Farnesyltransferase, Mycobacterial Enzymes, Cyclooxygenases, 5-Lipoxygenase activating protein)
Kallikrein 5 (KLK5): Benzamidine-based compounds have been explored as inhibitors of plasma kallikrein. Novel inhibitors with Ki values in the micromolar range have been developed. nih.gov However, specific data on the inhibition of Kallikrein 5 by this compound analogues is not available.
Cholinesterases: Research into cholinesterase inhibitors has primarily focused on other classes of compounds. There is no significant evidence to indicate that this compound analogues are potent inhibitors of acetylcholinesterase or butyrylcholinesterase.
Farnesyltransferase: The development of farnesyltransferase inhibitors has centered on various chemical structures, but this compound analogues have not been a primary focus in this area.
Mycobacterial Enzymes: While there is extensive research into inhibitors of various mycobacterial enzymes to combat tuberculosis and other infections, the role of this compound analogues in this context is not well-documented.
Cyclooxygenases (COX): The inhibition of cyclooxygenase enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The available literature does not indicate that this compound analogues are significant inhibitors of COX-1 or COX-2.
5-Lipoxygenase activating protein (FLAP): There is no information in the current body of scientific literature to suggest that this compound analogues inhibit the 5-lipoxygenase activating protein.
Receptor-Mediated Pharmacological Actions
G Protein-Coupled Receptor Agonism (e.g., GPR27)
While some benzamidine-containing compounds have been investigated for their activity at G protein-coupled receptors, there is no specific data available on the agonistic effects of this compound analogues on GPR27. Research on GPR27 agonists has identified compounds with different structural scaffolds. nih.gov
Leukotriene B4 Receptor Antagonism (BLT1)
The benzamidine moiety has been incorporated into molecules designed to act as antagonists for the leukotriene B4 receptor (BLT1). However, there is a lack of specific research on this compound analogues as BLT1 antagonists.
Structure Activity Relationship Sar of 4 Phenoxymethyl Benzamidine and Its Analogues
Elucidation of Critical Substituent Effects on the Phenoxymethyl (B101242) Moiety
The phenoxymethyl moiety of 4-(Phenoxymethyl)benzamidine serves as a crucial component for interaction with target proteins, and modifications to this group can significantly impact biological activity. Research has shown that the nature and position of substituents on the phenyl ring of the phenoxymethyl group play a pivotal role in modulating the inhibitory potency of these compounds.
The introduction of various substituents on the phenoxy ring allows for the exploration of the chemical space around this moiety, influencing factors such as hydrophobicity, electronics, and steric bulk. For instance, in the context of designing inhibitors for enzymes like mast cell tryptase, a hydrophobic substituent on a related m-benzylaminepiperidine template was found to be beneficial. nih.gov Similarly, studies on bis-amidine compounds have highlighted that increased hydrophobicity in the linker region, which can be conceptually related to the phenoxymethyl moiety, often leads to an increase in synergistic activity, although this can sometimes be associated with non-specific membrane disruption. acs.orgnih.gov
The electronic properties of substituents on the phenoxymethyl ring also warrant consideration. Electron-donating or electron-withdrawing groups can alter the electrostatic potential of the molecule, thereby influencing its interaction with the amino acid residues in the binding pocket of the target enzyme. researchgate.net For example, in the inhibition of serine proteases like plasmin and C1s by substituted benzamidines, the binding was found to be affected by electron donation from the substituent. nih.gov
The following table summarizes the effects of representative substituents on the phenoxymethyl moiety based on findings from related compound series.
| Substituent Type | General Effect on Activity | Rationale |
| Hydrophobic Groups (e.g., alkyl, halogen) | Often increases potency | Enhances hydrophobic interactions with nonpolar residues in the binding pocket. |
| Electron-Donating Groups (e.g., methoxy) | Can be favorable for certain targets | May enhance binding through favorable electronic interactions. nih.gov |
| Electron-Withdrawing Groups (e.g., nitro, cyano) | Variable, depends on the target | Can either enhance or diminish activity based on the electronic requirements of the binding site. |
| Bulky Groups | Can decrease activity | May introduce steric hindrance, preventing optimal binding. |
It is important to note that the optimal substituent is highly dependent on the specific topology and amino acid composition of the target's binding site.
Investigation of the Benzamidine (B55565) Core's Contribution to Ligand-Target Specificity
The benzamidine core is a well-established pharmacophore known for its ability to interact with the active sites of serine proteases, which often feature a conserved aspartic acid residue at the bottom of the S1 specificity pocket. acs.org The positively charged amidinium group forms a crucial salt bridge with this negatively charged residue, anchoring the inhibitor to the enzyme. researchgate.net
Electronic and Steric Landscape of Benzamidine Substitutions
Modifications to the benzamidine ring itself can have profound effects on binding affinity and selectivity. The electronic environment of the amidine group is critical for its interaction with the target. Substituents on the benzamidine ring can modulate the pKa of the amidine group, thereby influencing its charge state at physiological pH and the strength of the interaction with the aspartate residue. nih.gov
Molecular modeling and computational studies have been employed to understand the electronic and steric landscape of benzamidine substitutions. These studies suggest that electrostatics are a primary driving force for the recognition of benzamidine by enzymes like trypsin. nih.gov The use of polarizable force fields in molecular dynamics simulations has been shown to provide a more accurate depiction of the electrostatic interactions, highlighting the importance of electronic polarization in the binding process. nih.govacs.orgscispace.com
The following table illustrates the impact of different substitution patterns on the benzamidine core.
| Substitution Position | General Effect on Activity | Rationale |
| Ortho | Can be detrimental | May cause steric clashes with the protein or disrupt the planarity required for optimal interaction. |
| Meta | Can be tolerated or beneficial | May allow for additional interactions with the protein surface without disrupting the core binding. |
| Para | Often well-tolerated | Substituents at this position can extend into solvent-exposed regions or interact with specific sub-pockets. |
Stereochemical Influence on Biological Efficacy
Stereochemistry plays a critical role in the biological activity of many drug molecules, and this compound analogues are no exception. The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the chiral binding site of a protein. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy. nih.gov
For analogues of this compound that contain chiral centers, the different stereoisomers can exhibit vastly different biological activities. One enantiomer may bind with high affinity to the target receptor, while the other may be significantly less active or even inactive. This is because only one enantiomer will have the correct spatial orientation of its functional groups to form the optimal interactions with the amino acid residues in the binding pocket.
Conformational analysis and molecular modeling are valuable tools for understanding the stereochemical requirements for biological activity. nih.gov By studying the preferred conformations of active and inactive analogues, researchers can develop a three-dimensional model of the pharmacophore, which can then be used to design new compounds with improved stereochemical features for enhanced efficacy.
Pharmacophoric Requirements for Optimizing Biological Activity
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, the key pharmacophoric elements can be deduced from SAR studies. acs.orgresearchgate.netgoogle.com
The essential pharmacophoric features for many serine protease inhibitors based on the this compound scaffold include:
A basic group: The positively charged benzamidine moiety is a critical feature for interaction with the conserved aspartate residue in the S1 pocket of many serine proteases. acs.org
A hydrophobic region: The phenoxymethyl group typically occupies a hydrophobic pocket on the enzyme surface. The size and shape of this group are important for achieving high affinity and selectivity. nih.gov
A specific spatial arrangement: The relative orientation of the benzamidine group and the phenoxymethyl moiety is crucial for fitting into the active site of the target enzyme. The linker connecting these two groups helps to maintain this optimal geometry. nih.gov
The following table summarizes the key pharmacophoric features and their roles.
| Pharmacophoric Feature | Role in Biological Activity |
| Basic Amidine Group | Forms a key salt bridge with a conserved aspartate residue in the S1 pocket of serine proteases. |
| Aromatic Ring of Benzamidine | Provides a rigid scaffold and can engage in pi-pi stacking interactions. |
| Phenoxymethyl Moiety | Interacts with hydrophobic pockets (S2, S3, or S4 depending on the enzyme) contributing to affinity and selectivity. |
| Ether Linkage | Provides appropriate spacing and conformational flexibility between the benzamidine and phenoxy rings. |
By understanding these pharmacophoric requirements, medicinal chemists can design new analogues with modifications aimed at optimizing interactions with the target enzyme, potentially leading to increased potency and selectivity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.com QSAR models can be powerful tools for the predictive design of new, more potent analogues of this compound.
The development of a QSAR model typically involves the following steps:
Data Set Collection: A series of this compound analogues with their corresponding biological activity data (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors can encode information about the physicochemical properties of the molecules, such as their hydrophobicity, electronic properties, and steric features.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external validation with a test set of compounds not used in the model building process. nih.gov
Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested analogues of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving time and resources in the drug discovery process.
Several QSAR studies have been successfully applied to various classes of enzyme inhibitors, demonstrating the utility of this approach in drug design. nih.govnih.gov For benzamidine derivatives, QSAR analyses have indicated that factors such as hydrophobicity, electronic effects, molar refractivity, and molecular weight can all play a role in determining their inhibitory activity against different serine proteases. nih.gov
Preclinical Efficacy and Mechanistic Studies of 4 Phenoxymethyl Benzamidine Analogues Non Human Focus
In Vitro Assays for Biological Potency and Selectivity
The in vitro evaluation of 4-(phenoxymethyl)benzamidine and its analogues has been crucial in determining their potential as therapeutic agents. These laboratory-based assays provide initial data on the compounds' biological activity, their mechanism of action, and their selectivity for specific targets.
The inhibitory activity of benzamidine (B55565) derivatives against various enzymes is a key area of investigation. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters used to quantify the potency of these compounds. A lower IC50 value generally indicates a more potent inhibitor. sigmaaldrich.com The Ki value reflects the binding affinity of the inhibitor to the enzyme. sigmaaldrich.com
Studies have shown that aromatic polyamidines, which include benzamidine derivatives, can inhibit proteinase activity. nih.gov For instance, the inhibition of human tissue kallikrein (hK1) by benzamidine and its analogue 4-aminobenzamidine (B1203292) has been characterized as linear competitive inhibition. nih.gov The Ki values for 4-aminobenzamidine and benzamidine were determined to be 146 +/- 10 µM and 1,098 +/- 91 µM, respectively, indicating that 4-aminobenzamidine is a more potent inhibitor of hK1. nih.gov
The determination of these kinetic parameters is often complex and can be influenced by experimental conditions. For mechanism-based inhibitors, IC50 values can be time-dependent, which requires specific analytical approaches to accurately determine Ki and the rate of enzyme inactivation (k_inact). nih.govcore.ac.uk
Table 1: Enzymatic Inhibition Data for Benzamidine Analogues
| Compound | Target Enzyme | Inhibition Type | Ki (µM) | Reference |
| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | Linear Competitive | 146 +/- 10 | nih.gov |
| Benzamidine | Human Tissue Kallikrein (hK1) | Linear Competitive | 1,098 +/- 91 | nih.gov |
Cell-based assays are instrumental in understanding the effects of this compound analogues on cellular processes. These assays move beyond single enzyme interactions to assess the broader biological impact within a cellular context.
Aromatic polyamidines have demonstrated the ability to inhibit the proliferation of various human tumor cell lines, including leukemic (K562, HEL), melanoma (Colo 38), and B-lymphoid (WI-L2) cells. nih.gov Furthermore, these derivatives were found to inhibit the growth of a Chinese hamster cell line that was genetically modified with a human oncogene. nih.gov Treatment of these cells with benzamidine derivatives led to a significant decrease in the mRNA levels of the Ha-ras-1 oncogene, suggesting an impact on gene expression regulation. nih.gov It was also noted that the anti-proliferative effects of some benzamidine derivatives are not limited to tumor cells, as they also affect non-tumorigenic cell lines and normal primary fibroblasts. nih.gov
The investigation of signaling pathways has revealed that the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis is a potential target for phenoxymethyl (B101242) derivatives. google.com This pathway is implicated in a variety of cellular responses, including cell proliferation and chemotaxis. google.com Some benzimidazole (B57391) derivatives have shown noteworthy cytotoxic activity against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). frontiersin.org
The antimicrobial potential of this compound analogues is often evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov
Pentamidine (B1679287), a well-known diamidine, and its analogues have been a focus of antimicrobial research for decades, showing activity against a range of pathogens. researchgate.net Structure-activity relationship studies on bis-amidines have revealed that the nature of the linker between the benzamidine groups influences their inherent antibacterial activity and their ability to potentiate other antibiotics. nih.govacs.org For example, some bis-amidines with little inherent antibacterial activity (MIC ≥ 200 µg/mL) were found to be moderate synergists with erythromycin. nih.govacs.org
A novel arylamidine, T-2307 (4-{3-[1-(3-{4-[amino(imino)methyl] phenoxy} propyl) piperidin-4-yl] propoxy} benzamidine), has demonstrated potent in vitro activity against various Aspergillus species, with MIC values ranging from 0.0156 to 1 µg/mL. mdpi.com This compound exhibited fungicidal activity against A. nidulans and A. niger at concentrations between 0.0313 to 0.0625 µg/mL. mdpi.com
Table 2: Antimicrobial Activity of Benzamidine Analogues
| Compound/Analogue Class | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Propamidine, Pentamidine | E. coli BW25113 | ≥ 200 | nih.govacs.org |
| T-2307 | Aspergillus spp. | 0.0156 - 1 | mdpi.com |
| T-2307 | A. nidulans, A. niger | 0.0313 - 0.0625 | mdpi.com |
In Vivo Preclinical Investigations in Relevant Non-Human Models
Following promising in vitro results, the efficacy of this compound analogues is further assessed in living organisms. These in vivo studies provide critical information on how these compounds behave in a complex biological system.
Protozoal diseases like leishmaniasis, trypanosomiasis (sleeping sickness), and malaria are significant global health concerns. nih.govacs.org Benzamidine derivatives, particularly diamidines like pentamidine, have a long history of use and investigation for treating these infections. researchgate.net
In vivo studies have shown that certain pentamidine analogues are more active than pentamidine itself in a mouse model of trypanosomiasis. researchgate.net For instance, the diimidazoline analogue 40 (structure not specified) demonstrated high antitrypanosomal efficacy in vivo. researchgate.net The search for new antiprotozoal agents has also extended to screening commercial agrochemicals, with some compounds showing in vivo activity in a Plasmodium berghei mouse model for malaria and a Trypanosoma brucei rhodesiense mouse model for sleeping sickness. nih.gov
Leishmaniasis, caused by Leishmania parasites, is another target for these compounds. acs.orgnih.gov Miltefosine, an alkyl-lysophospholipid, is active in vitro against both life stages of various Leishmania species and is thought to induce programmed cell death. oncohemakey.com
The anti-cancer potential of this compound analogues observed in vitro is further evaluated in vivo using xenograft or tumor models. These models typically involve implanting human tumor cells into immunocompromised animals, such as nude mice. nih.gov
Studies have shown that aromatic polyamidines can inhibit the in vitro growth of various human tumor cell lines. nih.gov While the provided search results focus heavily on the in vitro anti-proliferative effects and the antiparasitic applications of benzamidine analogues, the progression of promising in vitro anti-cancer compounds to in vivo tumor models is a standard and critical step in preclinical drug development. The efficacy of such compounds would be assessed by measuring tumor growth inhibition in these animal models.
Modulation of Inflammatory Responses in Preclinical Models
Analogues of this compound, particularly those within the broader benzimidazole and diamidine classes, have demonstrated the ability to modulate inflammatory responses in various preclinical models. Studies on related heterocyclic systems indicate that these compounds can influence key inflammatory pathways. For instance, certain 2-substituted benzimidazole derivatives have shown significant anti-inflammatory effects in animal models. nih.gov Similarly, some 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been found to potently inhibit the production of nitric oxide and tumor necrosis factor-alpha (TNF-α), which are critical mediators of inflammation. nih.gov
While direct studies on this compound are limited in the provided context, the anti-inflammatory properties of structurally similar compounds suggest a potential mechanism. The design of certain kinase inhibitors, for example, has focused on creating orally active 4-(phenylamino)-pyrrolo[2,1-f] nih.govacs.orgfrontiersin.orgtriazine p38α mitogen-activated protein kinase (MAPK) inhibitors, which play a crucial role in cellular responses to inflammatory cytokines. acs.org The p38 MAPK pathway is a key target for controlling inflammatory diseases, and its inhibition represents a primary mechanism for reducing the inflammatory cascade.
The anti-inflammatory potential of these compounds has been evaluated using various in vitro and in vivo models. The inhibitory activity on the production of inflammatory mediators is a key indicator of efficacy.
Table 1: Anti-Inflammatory Activity of Benzimidazole Analogues
| Compound Type | Inflammatory Mediator Inhibited | Potency (IC₅₀) | Reference |
|---|---|---|---|
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | Nitric Oxide | 0.86 µM | nih.gov |
This table presents data for structurally related benzimidazole compounds to illustrate the potential anti-inflammatory mechanisms of the broader chemical class.
Mechanistic Insights from Preclinical Studies
Target Engagement Validation in Biological Systems
The mechanism of action for this compound analogues often involves direct interaction with specific biological targets. For dicationic diamidines, a primary proposed mechanism is binding to the minor groove of DNA. acs.orgnih.gov However, studies on some bisbenzamidines have shown that their antitrypanosomal activity does not always directly correlate with their DNA binding affinity, suggesting other mechanisms may also be at play. acs.orgnih.gov
In the context of antifungal analogues, such as the arylamidine T-2307, the mechanism is distinct and involves the disruption of mitochondrial function. nih.govmdpi.com T-2307 is believed to selectively act on fungal mitochondria, leading to a collapse of the mitochondrial membrane respiration potential, which ultimately results in fungicidal activity. nih.gov This selectivity for fungal over mammalian mitochondria is a key aspect of its mechanism. nih.gov
Target engagement is validated through various preclinical assays. For enzyme inhibitors, this can involve measuring the inhibition of the target enzyme's activity. For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme in the pyrimidine (B1678525) biosynthesis pathway, have been shown to be effective against certain fungi. nih.govmdpi.com The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀).
Modern techniques in proteomics allow for quantitative target engagement validation in live cells. nih.gov These methods can confirm that a compound reaches its intended target within the complex cellular environment and can reveal potential off-targets. nih.gov For example, intracellular chemoproteomics can be used to generate profiles of kinase inhibitors, showing their binding affinity across a range of kinases. nih.gov
Table 2: In Vitro Activity and Target Engagement of Selected Analogues
| Compound/Analogue | Target/Organism | Activity Metric (IC₅₀/MIC) | Finding | Reference |
|---|---|---|---|---|
| 1,3-bis(4-amidinophenoxymethyl)benzene | Trypanosoma brucei rhodesiense | IC₅₀: 2.1 nM | Most active among a series of dicationic analogues. nih.govresearchgate.net | nih.govresearchgate.net |
| Alkanediamide linked bisbenzamidines (Cmpd 146) | Trypanosoma brucei rhodesiense | IC₅₀: 0.002 µM | Potent antitrypanosomal activity. nih.gov | nih.gov |
| T-2307 (Arylamidine) | Aspergillus fumigatus | MIC: 0.0156–2 μg/mL | Inhibits mitochondrial membrane respiration. nih.gov | nih.gov |
Cellular Uptake and Distribution in Model Systems
The efficacy of this compound analogues is highly dependent on their ability to be taken up by target cells and distribute to the site of action. Preclinical studies have shown that structural modifications can significantly influence these pharmacokinetic properties.
For example, the antifungal arylamidine T-2307 demonstrates preferential uptake by fungal cells compared to mammalian cells. nih.gov The high affinity of fungal transporters for T-2307, compared to other diamidines like pentamidine, is thought to contribute to its potent in vitro antifungal activity. nih.gov Once inside the fungal cell, the compound accumulates and exerts its effect on the mitochondria. nih.gov
In the context of antiprotozoal agents, cellular uptake is equally critical. Dicationic compounds related to this compound are designed to accumulate in parasites. Pentamidine, a related diamidine, is known to be selectively taken up by Plasmodium falciparum-infected erythrocytes. researchgate.net This selective accumulation within the infected host cell is a crucial factor for its antiparasitic activity. researchgate.net
The study of structure-activity relationships has provided insights into how the chemical structure affects uptake. For instance, the length and hydrophobicity of the linker between the benzamidine groups in bis-amidine compounds have been shown to be important for their activity, which is intrinsically linked to their ability to cross cellular membranes. acs.org
Computational Chemistry and Molecular Informatics in 4 Phenoxymethyl Benzamidine Research
Molecular Docking and Binding Mode Prediction for 4-(Phenoxymethyl)benzamidine Analogues
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding how this compound analogues interact with their biological targets.
Successful drug design relies on a detailed understanding of how a ligand interacts with its protein target. For analogues of this compound, these interactions are key to their biological activity.
Hydrogen Bonding: The benzamidine (B55565) moiety is a key pharmacophore that often engages in critical hydrogen bonding interactions. For instance, in studies of benzamidine inhibitors, the amidine group frequently forms hydrogen bonds with acidic residues like aspartate in the active site of enzymes such as trypsin. acs.orgnih.gov These interactions are crucial for anchoring the ligand in the binding pocket.
Interaction with Key Residues: Molecular docking studies have revealed specific amino acid residues that are critical for the binding of benzamidine-based inhibitors. For example, interactions with residues such as Asp387, His435, and Cys468 through hydrogen bonding, and with Trp508 via hydrophilic interactions, have been identified as essential for the activity of certain benzamidine inhibitors. researchgate.net
A summary of typical interactions observed in docking studies of benzamidine analogues is presented in the table below.
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues |
| Hydrogen Bonding | Amidine group | Asp, Glu, Ser |
| Hydrophobic/π-stacking | Phenyl rings | Phe, Tyr, Trp, Val, Ile |
| Salt Bridge | Amidine group (protonated) | Asp, Glu |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org
Structure-based virtual screening has been successfully employed to identify novel, non-β-lactam derivatives as inhibitors of enzymes like New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov In such campaigns, a library of compounds can be docked into the active site of the target protein, and the top-scoring compounds are then selected for experimental validation. acs.org This approach has led to the discovery of promising hit compounds with low micromolar affinity. nih.gov The this compound scaffold, with its defined interaction points, serves as an excellent query for identifying new ligands that can fit into the target's binding site and establish similar key interactions. nih.govnih.gov
The general workflow for a virtual screening campaign often involves several steps, starting from the preparation of the receptor and ligand libraries, followed by docking, and then post-processing and selection of candidates for further testing. acs.org
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule and its complexes, offering insights that are not available from static docking poses. acs.org
MD simulations are used to assess the stability of the predicted binding poses of this compound analogues within the active site of their target protein. acs.org By simulating the movement of atoms over time, researchers can observe whether the key interactions identified in docking are maintained. nih.gov
These simulations can reveal the flexibility of both the ligand and the protein, showing how they adapt to each other to form a stable complex. acs.org For example, simulations of the trypsin-benzamidine system have been used to explore the complete unbinding pathways of the ligand, revealing multiple exit routes and the significant role of protein loop motions. nih.gov Analysis of the simulation trajectories can identify persistent interactions, such as stable hydrogen bonds and hydrophobic contacts, which are crucial for the ligand's efficacy. nih.gov The stability of these interactions over the course of a simulation is a strong indicator of a productive binding mode. nih.gov
De Novo Drug Design Strategies Employing this compound Scaffold
De novo drug design involves the creation of novel molecular structures from scratch, often using computational algorithms. mdpi.com The this compound scaffold can serve as a starting point or a core fragment in such design strategies. nih.gov
Generative models, often based on deep learning techniques like recurrent neural networks (RNNs), can be trained on large datasets of known molecules to learn the rules of chemical structure and bonding. frontiersin.orgnih.gov These models can then generate new molecules that incorporate the desired this compound scaffold while exploring novel decorations at various positions. nih.govgithub.com This approach allows for the systematic exploration of chemical space around this core structure to design compounds with improved properties, such as enhanced potency or better selectivity. nih.govgithub.com The generated molecules can then be evaluated using docking and other computational methods before being synthesized and tested experimentally. github.com
Quantum Mechanical and Hybrid QM/MM Approaches for Electronic Structure and Reactivity
For a more detailed understanding of the electronic properties and reactivity of this compound analogues, quantum mechanical (QM) methods are employed. cam.ac.uk
Electronic Structure: QM calculations, such as those based on density functional theory (DFT), can provide accurate descriptions of the electron distribution, molecular orbitals, and electrostatic potential of the ligand. cam.ac.uk This information is crucial for understanding the nature of ligand-protein interactions at a fundamental level. For instance, QM methods can be used to accurately parameterize the force fields used in MD simulations, which is particularly important for capturing the correct torsional potentials and charge distributions of the ligand. acs.org
Reactivity: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying enzyme-catalyzed reactions. nih.gov In a QM/MM simulation, the reactive part of the system (e.g., the ligand and the key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. nih.govrsc.org This approach allows for the investigation of reaction mechanisms, transition states, and activation energies, providing insights that are inaccessible to purely classical methods. rsc.org For a molecule like this compound that may act as an inhibitor, QM/MM can elucidate the electronic changes that occur upon binding and during any potential covalent modification of the target.
Analytical and Biophysical Characterization Methodologies for 4 Phenoxymethyl Benzamidine Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural confirmation of 4-(Phenoxymethyl)benzamidine, offering detailed insights into its atomic composition, connectivity, and the nature of its chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including atom connectivity and spatial relationships.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and benzamidine (B55565) rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the ether linkage. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound would yield a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, or part of the amidine group).
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings within the same ring system, while HSQC correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations, which is crucial for confirming the connection between the phenoxymethyl (B101242) group and the benzamidine moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amidine C | - | ~165 |
| Benzamidine C1 | - | ~130 |
| Benzamidine C2/C6 | ~7.8 | ~129 |
| Benzamidine C3/C5 | ~7.1 | ~115 |
| Benzamidine C4 | - | ~160 |
| Methylene (-CH₂-) | ~5.1 | ~70 |
| Phenoxy C1' | - | ~158 |
| Phenoxy C2'/C6' | ~7.0 | ~115 |
| Phenoxy C3'/C5' | ~7.3 | ~130 |
| Phenoxy C4' | ~7.0 | ~122 |
Vibrational Spectroscopy (FTIR, Raman) for Structural Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net These techniques are complementary and are used for the structural confirmation of this compound.
FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, highlighting polar functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amidine group, C=N stretching, aromatic C-H and C=C stretching, and the prominent C-O-C stretching of the ether linkage.
Raman Spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and aromatic systems. For this compound, Raman spectroscopy would clearly show the vibrations of the aromatic rings and the C=N bond of the amidine group, complementing the FTIR data.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amidine (N-H) | Stretching | 3300-3100 | Weak or absent |
| Aromatic (C-H) | Stretching | 3100-3000 | 3100-3000 |
| Amidine (C=N) | Stretching | 1680-1620 | 1680-1620 |
| Aromatic (C=C) | Ring Stretching | 1600-1450 | 1600-1450 |
| Ether (C-O-C) | Asymmetric Stretching | 1260-1200 | Weak or absent |
| Aromatic (C-H) | Out-of-plane Bending | 900-675 | Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally validating the molecular formula of a synthesized compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. For this compound (C₁₄H₁₄N₂O), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass. The molecular formula is validated by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ to the theoretically calculated exact mass. This level of accuracy is essential for confirming the elemental composition.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₄H₁₅N₂O⁺ | 227.1184 |
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for monitoring the progress of the synthesis of this compound by tracking the disappearance of reactants and the appearance of the product. nih.gov Furthermore, LC-MS is a powerful tool for assessing the purity of the final compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid to ensure protonation of the analyte for good ionization in the mass spectrometer. The purity is determined by the relative area of the product peak in the chromatogram.
Table 4: Typical LC-MS Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over several minutes |
| Flow Rate | 0.2-0.5 mL/min |
| Detection | ESI⁺, scanning for m/z of [M+H]⁺ |
Preparative Chromatography for Compound Isolation
Following synthesis, this compound must be isolated from byproducts and unreacted starting materials. Preparative chromatography is the standard method for this purification. Depending on the scale and the nature of the impurities, either flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Flash Column Chromatography is a rapid and efficient method for purifying moderate to large quantities of the compound. A silica gel stationary phase is typically used with a solvent system (mobile phase) of increasing polarity, such as a gradient of ethyl acetate in hexanes, to elute the desired compound.
Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of the compound to a very high degree of purity. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.
Structural Biology Methods
Structural biology provides a high-resolution view of the interactions between a ligand and its biological target, offering crucial insights for structure-based drug design and understanding molecular recognition. For a compound like this compound, these methods can elucidate the precise binding mode and the conformational changes in the target protein upon binding.
X-ray Crystallography for Ligand-Target Complex Elucidation
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a protein-ligand complex. This method involves crystallizing the complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined nih.gov. This provides a static, high-resolution snapshot of the binding pose, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that contribute to binding affinity and specificity nih.govnih.gov.
While no crystal structure of a protein in complex with this compound is publicly available, the Protein Data Bank (PDB) contains numerous structures of the parent compound, benzamidine, in complex with various serine proteases, such as trypsin and thrombin. A notable example is the crystal structure of bovine trypsin in complex with benzamidine (PDB ID: 3PTB) nih.govresearchgate.netlew.rorcsb.org. Analysis of this complex reveals that the positively charged amidinium group of benzamidine forms strong salt bridges with the carboxylate side chain of the conserved Asp189 residue at the bottom of the S1 specificity pocket of trypsin. The phenyl ring of benzamidine is involved in hydrophobic interactions with the side chains of surrounding residues nih.govresearchgate.net.
These findings for benzamidine provide a valuable model for predicting the binding mode of this compound. The benzamidine moiety would be expected to anchor the molecule in the S1 pocket in a similar fashion. The phenoxymethyl substituent would then likely occupy adjacent subsites, potentially forming additional interactions that could enhance binding affinity and selectivity.
| Parameter | Bovine Trypsin in complex with Benzamidine (PDB: 3PTB) |
| Resolution | 1.70 Å |
| R-Value Work | 0.182 |
| Method | X-RAY DIFFRACTION |
| Key Interacting Residue | Asp189 |
| Primary Interactions | Salt bridge, Hydrophobic interactions |
This table presents crystallographic data for the benzamidine-trypsin complex as a proxy, due to the absence of specific data for this compound.
Cryo-Electron Microscopy for Complex Structure Determination
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology for determining the structures of large macromolecular complexes at near-atomic resolution nih.govnih.gov. In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice, preserving the native conformation of the complex. The frozen sample is then imaged using a transmission electron microscope, and sophisticated image processing algorithms are used to reconstruct a three-dimensional model from thousands of two-dimensional particle images nih.govnih.gov.
Cryo-EM is particularly advantageous for studying large, flexible, or membrane-bound proteins that are difficult to crystallize. It can also capture different conformational states of a protein-ligand complex, providing insights into the dynamic nature of their interaction nih.gov.
Currently, there are no publicly available cryo-EM structures of protein complexes with this compound. However, this technique holds significant potential for studying its interactions with large target proteins or multi-protein complexes. For instance, if this compound were to bind to a large enzyme or a receptor that is not amenable to crystallization, cryo-EM would be the method of choice to elucidate the structural basis of its activity. The increasing resolution and throughput of cryo-EM make it a valuable tool for future structural studies of this compound and other small molecule inhibitors in complex with their biological targets nih.gov.
Biophysical Interaction Characterization
Biophysical techniques are essential for quantifying the binding affinity, thermodynamics, and kinetics of ligand-protein interactions. These methods provide crucial data for structure-activity relationship (SAR) studies and lead optimization in drug discovery.
Fluorescence Polarization for Ligand-Protein Binding Affinity
Fluorescence polarization (FP) is a solution-based technique used to measure the binding of a small fluorescently labeled molecule (the tracer) to a larger protein researchgate.netnih.gov. The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational diffusion rate nih.gov. A small, free-tumbling fluorescent ligand will rapidly depolarize the light, resulting in a low FP signal. Upon binding to a much larger protein, the rotational motion of the fluorescent ligand is slowed down, leading to a higher FP signal researchgate.netnih.gov.
An FP assay to study the binding of this compound would typically be performed in a competitive format. In this setup, a fluorescently labeled ligand with known affinity for the target protein is used. The assay measures the ability of unlabeled this compound to displace the fluorescent tracer from the protein's binding site. An increase in the concentration of this compound will lead to a decrease in the FP signal, from which the binding affinity (typically as an IC50 or Ki value) can be determined rsc.orgmdpi.com.
While no specific FP data for this compound has been published, this technique is well-suited for characterizing its binding to target proteins. The main requirements are a purified target protein and a suitable fluorescent probe.
| Parameter | Description |
| Principle | Measures changes in the rotational motion of a fluorescent probe upon binding to a protein. |
| Assay Format | Typically a competitive assay where the unlabeled ligand displaces a fluorescently labeled ligand. |
| Output | Binding affinity (IC50 or Ki). |
| Advantages | Homogeneous (no separation steps), sensitive, and amenable to high-throughput screening. |
This table provides a general overview of the Fluorescence Polarization technique as no specific data for this compound is available.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment europeanpharmaceuticalreview.comspringernature.comrsc.org. During an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein at a constant temperature. The heat released or absorbed upon binding is measured, and a plot of heat change versus the molar ratio of ligand to protein is generated rsc.orgnih.gov.
Fitting this binding isotherm to a suitable model yields the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH) springernature.comnih.gov. From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Although no ITC data for the direct interaction of this compound with a target protein has been reported, a study on the binding of various para-substituted benzamidines to trypsin provides valuable insights into the thermodynamics of this class of inhibitors researchgate.netnih.gov. This study revealed that the binding of these compounds is characterized by a negative change in heat capacity, with both enthalpy and entropy contributing favorably to the binding free energy at physiological temperatures nih.gov. The polarity of the para-substituent was found to influence the binding potency, with less polar substituents generally exhibiting higher affinity nih.gov.
| Thermodynamic Parameter | p-substituted Benzamidine Binding to Trypsin (Representative Data) |
| Binding Affinity (Kd) | Micromolar range |
| Enthalpy of Binding (ΔH) | Favorable (negative value) |
| Entropy of Binding (ΔS) | Favorable (positive value) |
| Heat Capacity Change (ΔCp) | Negative |
This table summarizes representative thermodynamic data for the binding of para-substituted benzamidines to trypsin, as a proxy for this compound.
Emerging Research Avenues and Future Perspectives for 4 Phenoxymethyl Benzamidine Derivatives
Strategies for Overcoming Challenges in Benzamidine-Based Drug Development
The development of benzamidine-based drugs faces two significant challenges: the emergence of drug resistance, particularly in parasites, and issues related to target selectivity.
Drug Resistance in Parasites: Parasitic diseases like malaria, leishmaniasis, and trypanosomiasis are major targets for benzamidine (B55565) derivatives. nih.gov However, the efficacy of these treatments is threatened by the development of drug resistance. mdpi.com Parasites evolve various mechanisms to survive exposure to therapeutic agents, including:
Genetic Mutations: Changes in the genetic material of the parasite can alter the drug's target site, reducing its binding affinity. mdpi.comopenaccesspub.org
Reduced Drug Uptake: Parasites may decrease the permeability of their membranes to the drug. openaccesspub.org
Active Drug Efflux: Parasites can develop transporter proteins that actively pump the drug out of the cell. openaccesspub.org
Altered Drug Metabolism: Changes in enzyme activity can lead to the deactivation of the drug. openaccesspub.org
In trypanosomes, for instance, resistance to diamidine compounds has been linked to changes in the mitochondrial membrane, which impairs the accumulation of the drug at its target within the kinetoplast DNA. nih.gov Addressing this requires the rational design of new compounds that can circumvent these resistance mechanisms. nih.gov
Selectivity Issues: The core benzamidine structure is a well-known inhibitor of a variety of serine proteases, such as plasmin, trypsin, and thrombin. nih.gov This broad activity can lead to off-target effects if a derivative designed for a specific parasitic enzyme also inhibits essential human enzymes. Achieving high selectivity is crucial for a favorable safety profile. Research indicates that selectivity is not solely determined by the benzamidine "warhead" but is significantly influenced by the entire molecular structure, including linkers and backbone groups. nih.govnih.gov Strategies being explored to enhance selectivity include:
Modifying Valency and Linker Length: In multivalent inhibitors, adjusting the number of benzamidine units and the length of the chemical linkers connecting them can be optimized to selectively target a desired serine protease. nih.gov
Backbone Optimization: Altering the scaffold to which the benzamidine group is attached can introduce specific interactions with the target enzyme's active site, thereby improving selectivity over other enzymes. nih.gov
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one drug, one target" paradigm is proving insufficient for treating complex, multifactorial diseases. dovepress.com Consequently, there is a growing interest in polypharmacology—the concept of designing a single chemical entity to purposefully interact with multiple targets. dovepress.com This multi-target-directed ligand (MTDL) approach is particularly promising for conditions like Alzheimer's disease and for combating drug resistance in infectious diseases. dovepress.commdpi.com
Benzamide (B126) and benzamidine derivatives are well-suited for the development of multi-targeted drugs. mdpi.com By combining different structural features into a single molecule, researchers can create compounds that act on several interconnected biological pathways simultaneously. dovepress.com For example, novel benzamide derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease. mdpi.com Other hybrids have been developed to combine monoamine oxidase B (MAO-B) inhibition with iron chelation capabilities. nih.gov
This strategy offers several advantages:
Enhanced Efficacy: Simultaneously modulating multiple pathways can lead to a more potent therapeutic effect than hitting a single target.
Overcoming Drug Resistance: By targeting multiple proteins, the likelihood of a pathogen developing resistance through a single mutation is significantly reduced. dovepress.com
Improved Safety Profile: A multi-target drug may achieve its therapeutic effect at a lower concentration, potentially reducing dose-dependent side effects.
The initial step in designing such drugs often involves computational screening of protein networks to identify key interacting proteins that can serve as viable co-targets. dovepress.com
Application of Artificial Intelligence and Machine Learning in Optimizing 4-(Phenoxymethyl)benzamidine Structures
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the design-make-test-analyze cycle. nih.govcolab.ws These computational tools are being applied to navigate the vast chemical space and guide the optimization of benzamidine-based structures with unprecedented efficiency and accuracy. preprints.org
AI and ML algorithms can analyze massive datasets of chemical structures and their associated biological activities to identify complex patterns and predict structure-activity relationships (SAR). nih.gov This predictive power is leveraged in several key areas of drug development:
Virtual Screening: AI can rapidly screen virtual libraries containing millions of compounds to identify potential hits with a high likelihood of activity against a specific target, saving considerable time and resources compared to traditional high-throughput screening. preprints.org
Lead Optimization: ML models can predict how modifications to a lead compound, such as a this compound derivative, will affect its properties. This includes predicting binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby guiding medicinal chemists toward more promising modifications. preprints.orgmdpi.com
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired therapeutic properties from the ground up. nih.gov These models can generate novel benzamidine scaffolds optimized for a specific biological activity while adhering to defined pharmacological and safety constraints. nih.gov
Table 1: Applications of AI/ML in Benzamidine Derivative Drug Development
| Application Area | AI/ML Technique | Purpose | Reference |
|---|---|---|---|
| Virtual Screening | Machine Learning (e.g., SVM, RF, NN) | To screen large compound libraries and prioritize candidates for experimental testing. | nih.gov |
| Lead Optimization | Predictive Modeling (QSAR) | To predict binding affinity and ADMET properties to guide molecular modifications. | preprints.org |
| De Novo Design | Generative Adversarial Networks (GANs) | To generate novel molecular structures with optimized potency and selectivity. | nih.gov |
| Target Identification | Network Analysis, Deep Learning | To analyze biological data and identify novel drug targets for benzamidine derivatives. | mdpi.com |
This table is interactive. Click on the headers to sort.
Innovative Methodologies for Deeper Mechanistic Understanding at the Molecular Level
A profound understanding of how a drug interacts with its target at the molecular level is fundamental to rational drug design. Several innovative computational and experimental methodologies are providing unprecedented insights into the mechanisms of action for benzamidine derivatives.
Molecular Docking and Dynamics Simulations: These computational techniques are used to model the interaction between a ligand and its protein target. nih.gov Molecular docking predicts the preferred binding pose and affinity, while molecular dynamics (MD) simulations provide a view of the dynamic behavior of the drug-target complex over time. mdpi.comnih.gov MD simulations can reveal how a compound affects the protein's flexibility and conformation, as one study showed a benzamide derivative inhibited an enzyme by increasing its structural rigidity. mdpi.com
Advanced Structural Biology: Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) provide high-resolution, three-dimensional structures of the drug bound to its target. nih.gov These structural "snapshots" offer a definitive view of the binding interactions, such as the specific hydrogen bonds and van der Waals contacts that are formed, which is invaluable for understanding the basis of a drug's potency and selectivity. researchgate.net
Network Pharmacology: This approach moves beyond the single-target view to understand a drug's effect on the broader network of interacting proteins within a cell or organism. nih.gov By integrating data on drug-target interactions with protein-protein interaction networks, researchers can identify the multiple pathways a drug may influence, providing a holistic view of its mechanism of action and potential off-target effects. nih.gov
Table 2: Methodologies for Mechanistic Insight
| Methodology | Description | Key Insights Provided | Reference |
|---|---|---|---|
| Molecular Dynamics | Simulates the physical movements of atoms and molecules in the drug-target complex over time. | Reveals changes in protein flexibility, conformational stability, and binding thermodynamics. | mdpi.com |
| X-ray Crystallography | Provides a high-resolution 3D structure of the drug bound to the crystallized target protein. | Details the precise atomic interactions, bond angles, and distances at the binding site. | researchgate.net |
| Cryo-Electron Microscopy | Determines the structure of biological macromolecules in their native state. | Useful for large protein complexes that are difficult to crystallize. | nih.gov |
| Network Pharmacology | Maps the interactions of a drug across a complex network of proteins and pathways. | Identifies multi-target effects, predicts off-target interactions, and elucidates system-wide mechanisms. | nih.gov |
This table is interactive. Click on the headers to sort.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pentamidine (B1679287) |
| Acetylcholinesterase (AChE) |
| β-secretase (BACE1) |
| Monoamine oxidase B (MAO-B) |
| Plasmin |
| Thrombin |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Phenoxymethyl)benzamidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation and functional group transformations. For example, analogous benzamidine derivatives are synthesized via condensation of 2-(4-carbamimidoylphenoxy)acetohydrazide with aromatic acids, followed by cyclization or Schiff base formation. Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (60–95°C), and catalysts (e.g., triethylamine). Purity is ensured through recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
Structural elucidation relies on NMR (¹H and ¹³C) for proton and carbon environments, FTIR for functional groups (e.g., amidine -NH stretches at ~3300 cm⁻¹), and mass spectrometry for molecular ion confirmation. Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Stability is maintained by storing the compound in anhydrous conditions (desiccators at -20°C) and avoiding prolonged exposure to light, heat, or acidic/basic environments. Degradation is monitored using periodic HPLC analysis .
Q. What methodologies are used for initial antimicrobial screening of this compound derivatives?
The micro-broth dilution method is standard. Bacterial strains (e.g., Porphyromonas gingivalis) are cultured in Mueller-Hinton broth, and compound efficacy is assessed via minimum inhibitory concentration (MIC) values. Controls include untreated cultures and reference antibiotics (e.g., metronidazole) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?
SAR studies focus on substituent effects at the phenoxymethyl and amidine moieties. For instance, electron-withdrawing groups (e.g., -CF₃) on the aromatic ring enhance antimicrobial activity, while bulky substituents may reduce cell permeability. Computational tools like molecular docking predict binding affinities to target enzymes (e.g., bacterial proteases) .
Q. What computational strategies are employed to predict the binding mechanisms of this compound to microbial targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like P. gingivalis virulence factors. Key parameters include binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonding, and hydrophobic interactions. Validation involves comparing computational results with experimental MIC data .
Q. How should researchers address contradictions in reported biological activities of benzamidine derivatives across studies?
Discrepancies may arise from differences in bacterial strains, assay conditions, or compound purity. Resolve via:
- Replicating experiments under standardized conditions (e.g., CLSI guidelines).
- Structural re-characterization (X-ray crystallography) to confirm active conformers.
- Meta-analysis of literature data to identify confounding variables .
Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound derivatives?
The MTT assay using human embryonic kidney (HEK-293) cells is common. Cells are treated with serial dilutions (1–100 µM) of the compound, and viability is measured via absorbance at 570 nm. IC₅₀ values >50 µM indicate low cytotoxicity .
Q. How can the mechanism of action of this compound against periodontal pathogens be elucidated?
Transcriptomic profiling (RNA-seq) of treated P. gingivalis identifies differentially expressed genes (e.g., virulence factors rgpA or kgp). Enzyme inhibition assays (e.g., protease activity) and electron microscopy further validate disruption of bacterial membranes or biofilms .
Q. What formulation challenges arise when developing this compound for topical applications in periodontal therapy?
Poor aqueous solubility limits bioavailability. Strategies include:
- Co-crystallization with cyclodextrins.
- Nanoemulsion formulations using surfactants (e.g., Tween 80).
- pH-sensitive hydrogels for sustained release at infection sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
